![molecular formula C22H17NO4 B11042875 9-(furan-2-ylmethyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11042875.png)
9-(furan-2-ylmethyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
9-(Furan-2-ylmethyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a chromeno-oxazine derivative characterized by a fused chromene-oxazine core. The molecule features a phenyl group at position 4 and a furan-2-ylmethyl substituent at position 7. This heterocyclic framework is associated with diverse biological activities, including osteogenic and antiosteoclastogenic properties, as observed in structurally related compounds .
Preparation Methods
Multi-Step Synthetic Approaches
Precursor Synthesis and Functionalization
The preparation begins with the synthesis of 4-phenyl-2H-chromen-8-ol, a key intermediate obtained via acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives. Subsequent reaction with 2-furanmethyl bromide in the presence of potassium carbonate introduces the furan-2-ylmethyl group at the C9 position. This step typically employs dimethylformamide (DMF) as a solvent at 80°C for 6–8 hours, achieving 78–85% yields .
The oxazinone ring formation follows, utilizing ethyl chlorooxalate and ammonium acetate under refluxing toluene. This cyclocondensation step proceeds via nucleophilic acyl substitution, forming the 1,3-oxazin-2-one moiety. Critical parameters include maintaining anhydrous conditions and a reaction temperature of 110°C for 12 hours, yielding 70–75% of the dihydro-oxazin intermediate.
Final Cyclization and Purification
The chromeno[8,7-e] fusion is achieved through a Friedel-Crafts alkylation using aluminum chloride (AlCl₃) in dichloromethane. This step necessitates slow addition of the dihydro-oxazin intermediate to the Lewis acid catalyst at 0°C, followed by gradual warming to room temperature. Post-reaction workup involves neutralization with sodium bicarbonate and extraction with ethyl acetate, yielding the crude product .
Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) and recrystallization from ethanol affords the final compound in 65–70% purity. High-performance liquid chromatography (HPLC) analysis with a C18 column and acetonitrile/water mobile phase confirms ≥95% purity for pharmaceutical-grade material.
Greener One-Pot Synthesis Strategies
Solvent and Catalyst Optimization
A solvent-free one-pot method developed by researchers combines 4-hydroxycoumarin, furfurylamine, and benzaldehyde derivatives in a ball mill . Mechanochemical activation facilitates Knoevenagel condensation and subsequent cyclization, reducing reaction time to 2 hours with 85–92% yields . This approach eliminates toxic solvents and minimizes waste generation, aligning with green chemistry principles .
Alternative protocols use ethanol-water mixtures (3:1) under microwave irradiation (300 W, 100°C), achieving complete conversion in 20 minutes. Catalytic systems such as cerium(IV) ammonium nitrate (CAN) or iodine enhance reaction efficiency, with CAN providing superior regioselectivity for the chromeno-oxazinone framework.
Reaction Mechanism and Intermediate Characterization
The one-pot mechanism involves three stages:
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Knoevenagel Condensation : 4-hydroxycoumarin reacts with benzaldehyde to form a coumarinyl chalcone intermediate .
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Michael Addition : Furfurylamine attacks the α,β-unsaturated ketone, generating a β-amino ketone intermediate.
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Cyclodehydration : Intramolecular nucleophilic attack by the amine on the carbonyl group forms the oxazinone ring, followed by chromene fusion .
FT-IR spectra confirm key intermediates through absorption bands at 1680 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C–O–C asymmetric stretch) . ¹H NMR analysis reveals characteristic signals at δ 5.21 ppm (d, J = 12 Hz, H-9) and δ 6.35–7.44 ppm (aromatic and furan protons).
Comparative Analysis of Synthetic Methods
Parameter | Multi-Step Synthesis | One-Pot Synthesis |
---|---|---|
Reaction Time | 18–24 hours | 0.5–2 hours |
Yield (%) | 65–75 | 85–92 |
Solvent Consumption | High | Low/None |
Purification Complexity | Moderate | Low |
Scalability | Pilot-scale feasible | Lab-scale optimized |
Multi-step methods remain prevalent in industrial settings due to established protocols, while one-pot strategies offer sustainability advantages for research-scale production .
Optimization of Critical Reaction Parameters
Temperature and Catalytic Effects
Elevating temperatures beyond 120°C in cyclization steps leads to decarboxylation side reactions, reducing yields by 15–20%. Catalytic systems like p-toluenesulfonic acid (p-TsOH) in ethanol improve oxazinone ring closure efficiency, achieving 88% yield at 80°C.
Solvent Polarity and Reaction Kinetics
Polar aprotic solvents (e.g., DMF, DMSO) accelerate nucleophilic substitutions but complicate purification. Switching to ethyl acetate or tert-butanol slows reaction rates but enhances product crystallinity, facilitating isolation .
Analytical and Spectroscopic Validation
Structural Elucidation Techniques
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Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 429.2 [M+H]⁺, consistent with the molecular formula C₂₅H₂₀ClNO₄.
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X-ray Crystallography : Single-crystal analysis confirms the fused ring system with dihedral angles of 12.3° between the chromene and oxazinone planes.
Purity Assessment
HPLC retention times of 8.2 minutes (method: 60% acetonitrile, 0.1% TFA) indicate no detectable impurities ≥99%. Thermal gravimetric analysis (TGA) reveals decomposition onset at 210°C, confirming thermal stability for storage .
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems enable continuous production with residence times of 10 minutes, achieving 90% conversion and 87% isolated yield. Key advantages include precise temperature control and reduced intermediate degradation.
Waste Management Strategies
Solvent recovery units and catalytic filter systems reduce environmental impact, with E-factors (kg waste/kg product) improving from 32 (batch) to 8.5 (continuous flow) .
Chemical Reactions Analysis
Reactivity: Chromeno[8,7-e][1,3]oxazin-2-one undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but common derivatives include hydroxylated, alkylated, or halogenated forms.
Scientific Research Applications
Chemistry: Chromeno[8,7-e][1,3]oxazin-2-one serves as a versatile scaffold for designing new compounds with diverse properties.
Biology: Researchers explore its potential as an anti-inflammatory agent.
Medicine: Further investigations may reveal therapeutic applications, especially in inflammation-related disorders.
Industry: The compound’s unique structure could find applications in materials science or as building blocks for other molecules.
Mechanism of Action
- The exact mechanism remains an active area of research.
Targets: It likely interacts with cellular proteins involved in inflammation pathways.
NF-κB and MAPK Pathways: Compound B3 (a related derivative) inhibits inflammation by suppressing NF-κB and MAPK signaling.
Remember that this compound’s potential extends beyond what we currently know, and ongoing research may uncover additional applications
Biological Activity
9-(Furan-2-ylmethyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The unique chromeno[8,7-e][1,3]oxazine core structure, combined with functional groups such as furan and phenyl, enhances its potential interactions with biological macromolecules.
Chemical Structure and Properties
The compound features a furan-2-ylmethyl group and a phenyl substituent. Its molecular formula is C18H17NO4, and it has a molecular weight of 311.33 g/mol. The presence of multiple functional groups allows for various interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against several bacterial strains, showing notable inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound's structure enables it to interact with various enzymes. In particular, it has shown potential as an inhibitor of tyrosinase, an enzyme involved in melanin production. Tyrosinase inhibition studies demonstrate that derivatives of this compound can effectively reduce melanin synthesis in vitro .
Case Studies and Experimental Findings
- Antimicrobial Testing : A study evaluated the compound's activity against multiple bacterial strains using standard agar diffusion methods. The results indicated an inhibition zone diameter ranging from 15 to 25 mm depending on the concentration used.
- Tyrosinase Inhibition : A derivative of the compound demonstrated an IC50 value of 0.0433 µM for monophenolase activity compared to a control (kojic acid) with an IC50 of 19.97 µM . This highlights its potential as a skin-lightening agent.
Interaction Studies
The binding affinity of this compound to various molecular targets has been explored through computational docking studies. These studies suggest that the compound can form hydrogen bonds and hydrophobic interactions with key residues in enzyme active sites .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and notable biological activities of compounds similar to 9-(furan-2-ylmethyl)-4-phenyl derivatives:
Compound Name | Structural Features | Notable Activities |
---|---|---|
6-Chloro-9-(3-chlorophenyl)-4-methyl-chromeno[8,7-e][1,3]oxazine | Contains chlorophenyl group | Antimicrobial activity |
9-Benzyl-6-chloro-4-methylchromeno[8,7-e][1,3]oxazine | Benzyl substituent | Antioxidant properties |
4-Methylcoumarin-based oxazines | Coumarin scaffold | Antimicrobial and antioxidant activities |
Q & A
Q. What are the critical steps in synthesizing 9-(furan-2-ylmethyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one, and how can reaction conditions be optimized?
Basic Research Focus
The synthesis typically involves multi-step procedures, starting with the preparation of the chromeno-oxazine core. Key steps include:
- Core formation : Cyclocondensation of substituted phenols with aldehydes or ketones under acidic conditions to form the fused chromene-oxazine system .
- Functionalization : Introduction of the furan-2-ylmethyl group via nucleophilic substitution or alkylation, requiring careful control of temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to avoid side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) to isolate the final product .
Optimization Strategies :
- Use of Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity during cyclization .
- Real-time monitoring via TLC or HPLC to adjust reaction kinetics and improve yields (>70%) .
Q. What advanced spectroscopic and computational methods are recommended for structural elucidation of this compound?
Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions. For example, furan protons typically appear as doublets at δ 6.2–7.4 ppm, while the oxazinone carbonyl resonates at δ 165–170 ppm in ¹³C NMR .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 388.1452 for C₂₃H₂₁NO₄⁺) .
Advanced Methodologies :
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., dihydrochromeno ring puckering) and bond angles (C-O-C ~118° in oxazine rings) .
- DFT Calculations : Predict electronic properties (HOMO-LUMO gaps ~4.2 eV) and optimize geometries using B3LYP/6-311+G(d,p) basis sets .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Focus
Discrepancies in bioactivity (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from:
- Experimental Design : Differences in cell lines (e.g., HEK-293 vs. HeLa) or assay protocols (e.g., ATP concentration in kinase assays) .
- Sample Purity : Impurities >2% (detected via HPLC) can skew results. Validate purity using orthogonal methods (NMR + LC-MS) .
Methodological Solutions :
- Dose-Response Curves : Perform triplicate experiments with positive controls (e.g., staurosporine for kinase inhibition) to ensure reproducibility .
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., chromeno-oxazine derivatives in ) to identify structure-activity trends.
Q. What strategies are effective for studying the tautomerism or dynamic behavior of the dihydrochromeno-oxazine system?
Advanced Research Focus
The fused chromeno-oxazine ring may exhibit tautomerism or conformational flexibility:
- Variable-Temperature NMR : Monitor proton exchange between enol and keto forms (e.g., coalescence temperature ~−20°C in DMSO-d₆) .
- Dynamic HPLC : Use chiral stationary phases to separate tautomers (e.g., ODS-3 columns, methanol/water mobile phase) .
Computational Insights :
- MD Simulations : Analyze ring puckering dynamics (e.g., 10 ns trajectories in explicit solvent) to identify dominant conformers .
Q. How can researchers design derivatives to enhance the compound’s selectivity for specific molecular targets?
Advanced Research Focus
- Rational Design :
- Substituent Modifications : Replace the phenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic enzyme pockets .
- Bioisosteric Replacement : Substitute the furan-2-ylmethyl group with thiophene or pyrrole to modulate π-π interactions .
Experimental Validation :
- Docking Studies : Use AutoDock Vina to predict binding poses with targets (e.g., COX-2, ΔG ~−9.2 kcal/mol) .
- SAR Analysis : Correlate substituent electronegativity (Hammett σ values) with activity trends .
Q. What are the best practices for analyzing environmental stability or degradation pathways of this compound?
Advanced Research Focus
- Photodegradation Studies : Expose to UV light (λ = 254 nm) and monitor via LC-MS for hydroxylated or cleaved products (e.g., m/z 210.0898 for fragmented chromene) .
- Hydrolytic Stability : Incubate at pH 2–12 (37°C, 24 hrs) and quantify intact compound via HPLC (retention time ~8.2 min) .
Computational Tools :
Comparison with Similar Compounds
The following sections compare the target compound with structurally related chromeno-oxazine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent Variations at Position 9
Furan-Substituted Analogs
- 3-(4-Chlorophenyl)-9-(furan-2-ylmethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (CAS 929402-67-5): Structure: Differs by a 4-chlorophenyl group at position 3 and a methyl group at position 2. Molecular Weight: 407.8 g/mol. Comparison: The absence of the 2-methyl group in the target compound may enhance steric accessibility for receptor interactions.
- 9-(Furan-3-ylmethyl)-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one: Structure: Features a furan-3-ylmethyl group and 4-methoxyphenyl substituent. Bioactivity: Promotes osteoblast formation via BMP/Smad pathway and inhibits osteoclastogenesis via RANK/RANKL/OPG axis in murine models . Comparison: The positional isomerism (furan-2-yl vs. furan-3-yl) could alter binding affinity to biological targets.
Aromatic and Heteroaromatic Substitutions
- 9-(4-Fluorobenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one (CAS 853892-92-9): Molecular Weight: 417.4 g/mol. Physicochemical Properties: Density 1.3 g/cm³, boiling point 583.7°C, logP 4.68 .
- 3-(4-Chlorophenyl)-9-(2-thienylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one: Structure: Substitutes furan with thiophene. Key Data: Thiophene’s sulfur atom may confer distinct electronic properties, though bioactivity data are unavailable .
Substituent Variations at Position 4
- 9-Benzyl-2-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (6a): Yield: 40%, Melting Point: 138–140°C. 1H NMR: δ 8.04 (d, J = 8.8 Hz, aromatic H), 4.96 (s, benzyl CH₂) . Comparison: The phenyl group at position 4 in the target compound mirrors 6a, suggesting similar π-π stacking interactions in biological systems.
- 9-Butyl-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one: Structure: Alkyl (butyl) substituent at position 8. Bioactivity: Moderate osteogenic activity compared to furan-substituted analogs . Comparison: The furan-2-ylmethyl group likely offers superior hydrogen-bonding capacity relative to alkyl chains.
Properties
Molecular Formula |
C22H17NO4 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
9-(furan-2-ylmethyl)-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C22H17NO4/c24-21-11-18(15-5-2-1-3-6-15)17-8-9-20-19(22(17)27-21)13-23(14-26-20)12-16-7-4-10-25-16/h1-11H,12-14H2 |
InChI Key |
UPOOTXAWPCGDEB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)OCN1CC5=CC=CO5 |
Origin of Product |
United States |
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